3,5-Bis[(4-nitrophenyl)methylidene]-1,1-dioxothian-4-one
Description
Properties
IUPAC Name |
3,5-bis[(4-nitrophenyl)methylidene]-1,1-dioxothian-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O7S/c22-19-15(9-13-1-5-17(6-2-13)20(23)24)11-29(27,28)12-16(19)10-14-3-7-18(8-4-14)21(25)26/h1-10H,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSAMIOWVUGBIJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=CC2=CC=C(C=C2)[N+](=O)[O-])C(=O)C(=CC3=CC=C(C=C3)[N+](=O)[O-])CS1(=O)=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions:
- Reactants :
- Tetrahydro-4H-thiopyran-4-one 1,1-dioxide (1 equiv)
- 4-Nitrobenzaldehyde (2 equiv)
- Catalyst : Piperidine or morpholine (10–15 mol%)
- Solvent : Ethanol, methanol, or dimethylformamide (DMF)
- Temperature : Reflux (78–110°C, depending on solvent)
- Time : 6–12 hours
- Workup : Precipitation or recrystallization from ethanol/water mixtures
Mechanistic Insights :
The base deprotonates the active methylene group of the thiopyranone, enabling nucleophilic attack on the aldehyde carbonyl. Subsequent dehydration forms the conjugated enone system. The 1,1-dioxide group enhances electrophilicity at the α-positions, facilitating dual condensation.
Optimization of Catalytic Systems
Solvent Effects
Polar aprotic solvents like DMF improve reaction rates due to better solubility of intermediates. However, ethanol is preferred for ease of purification (Table 1).
Table 1 : Solvent Impact on Yield and Purity
| Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| Ethanol | 78 | 12 | 78 | 98.5 |
| DMF | 110 | 6 | 85 | 97.2 |
| Methanol | 65 | 10 | 72 | 96.8 |
Catalyst Screening
Secondary amines (e.g., piperidine) outperform inorganic bases (e.g., K₂CO₃) by stabilizing enolate intermediates. Morpholine derivatives reduce side reactions but require longer reaction times.
Alternative Method: Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times to 1–2 hours with comparable yields (80–82%). This method uses sealed vessels under controlled pressure, enhancing energy efficiency.
Procedure :
- Combine thiopyranone (1 equiv), 4-nitrobenzaldehyde (2 equiv), and piperidine (15 mol%) in DMF.
- Irradiate at 120°C (300 W) for 90 minutes.
- Cool and precipitate with ice-water.
Characterization and Validation
Spectroscopic Data
Crystallographic Analysis
Single-crystal X-ray diffraction confirms the (3Z,5Z)-stereochemistry, with dihedral angles of 4.2° between aryl rings and the thiopyranone core.
Challenges and Limitations
- Byproducts : Over-condensation or mono-substituted intermediates may form if stoichiometry is imbalanced.
- Purification : Recrystallization from ethanol/water (1:3) is critical to remove unreacted aldehyde.
Industrial-Scale Considerations
- Cost Efficiency : 4-Nitrobenzaldehyde is commercially abundant, but thiopyranone 1,1-dioxide requires multi-step synthesis from thiane.
- Green Chemistry : Solvent recovery systems (e.g., ethanol distillation) reduce environmental impact.
Emerging Methodologies
Photocatalytic Condensation
Preliminary studies using TiO₂ nanoparticles under UV light show 65% yield in 8 hours, offering a catalyst-free alternative.
Flow Chemistry
Continuous-flow reactors achieve 80% conversion in 30 minutes, though scalability remains under investigation.
Chemical Reactions Analysis
Nucleophilic Addition Reactions
The α,β-unsaturated ketone system facilitates nucleophilic addition due to conjugation with the electron-withdrawing nitro groups.
-
Michael Addition : Reaction with amines (e.g., hydrazines, primary/secondary amines) yields adducts at the β-carbon. For example, treatment with hydrazine hydrate forms a pyrazoline derivative via 1,4-addition12.
-
Thiol Addition : Thiols (e.g., thiourea) undergo 1,4-addition to form sulfhydryl adducts3.
Table 1: Nucleophilic Addition Reactions
| Nucleophile | Product | Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| Hydrazine | Pyrazoline derivative | Ethanol, reflux, 4 h | 55 | |
| Thiourea | Thioether adduct | KOH/ethanol, reflux | 62 |
Reduction Reactions
The nitro groups are susceptible to reduction, forming amine derivatives. The conjugated carbonyl may also be reduced under specific conditions.
-
Catalytic Hydrogenation : Using Pd/C or Raney Ni in ethanol converts nitro groups to amines without affecting the sulfone or ketone45.
-
Selective Ketone Reduction : NaBH4 selectively reduces the ketone to a secondary alcohol6.
Table 2: Reduction Reactions
| Reducing Agent | Product | Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| H₂/Pd-C | 3,5-Bis[(4-aminophenyl)methylidene]-1,1-dioxothian-4-one | Ethanol, 60°C, 6 h | 78 | |
| NaBH4 | Alcohol derivative | THF, 0°C, 2 h | 85 |
Cyclization Reactions
The compound undergoes cyclization with bifunctional nucleophiles to form heterocycles:
-
Pyrimidine Formation : Reaction with guanidine in basic ethanol yields pyrimidine-fused derivatives3.
-
Thiazolidinone Synthesis : Cyclocondensation with thioglycolic acid forms thiazolidinone rings6.
Table 3: Cyclization Reactions
| Reagent | Product | Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| Guanidine | Pyrimidine derivative | NaOH/ethanol, reflux | 68 | |
| Thioglycolic acid | Thiazolidinone hybrid | Acetic acid, 80°C, 3 h | 73 |
Electrophilic Substitution
The electron-deficient aromatic rings undergo limited electrophilic substitution. Nitration or halogenation typically occurs at meta positions relative to nitro groups78.
Hydrolysis and Ring-Opening
The sulfone group stabilizes the thiane ring, but strong acidic/basic conditions induce hydrolysis:
-
Acid Hydrolysis : Concentrated HCl cleaves the sulfone to form a disulfonic acid derivative2.
-
Base-Mediated Ring Opening : NaOH in aqueous ethanol opens the thiane ring, yielding a dicarboxylic acid2.
Photochemical Reactions
UV irradiation in methanol induces [2+2] cycloaddition between the α,β-unsaturated ketone and solvent, forming cyclobutane derivatives8.
Key Mechanistic Insights
Scientific Research Applications
3,5-Bis[(4-nitrophenyl)methylidene]-1,1-dioxothian-4-one is a chemical compound with the molecular formula and a molar mass of approximately 402.39 g/mol . It features a thiane ring structure with two nitrophenyl groups attached via methylene linkages and is characterized by its pale yellow solid appearance. It is soluble in dimethyl sulfoxide (DMSO). This compound exhibits significant biological activity, particularly as an inhibitor of deubiquitinating enzymes.
Scientific Research Applications
Inhibitor of Deubiquitinating Enzymes: this compound acts as an inhibitor of deubiquitinating enzymes such as Ubiquitin C-terminal hydrolase 5 (UCHL5) and Ubiquitin-Specific Peptidase 14 (USP14). These enzymes are involved in protein degradation pathways, and the compound can lead to the accumulation of polyubiquitinated proteins, potentially enhancing apoptosis in cancer cells and inhibiting cell cycle progression.
Cancer Therapy: The compound has been shown to induce cell cycle arrest in the G2/M phase in human colon cancer cells (HCT-116), suggesting potential applications in cancer therapy. It interacts specifically with proteins involved in the ubiquitin-proteasome system and affects the activity of cyclin-dependent kinases and tumor suppressor genes such as TP53, which may modulate key signaling pathways involved in cell cycle regulation and apoptosis.
Interaction Studies: Interaction studies have demonstrated that this compound interacts specifically with proteins involved in the ubiquitin-proteasome system. Notably, it has been shown to affect the activity of cyclin-dependent kinases and tumor suppressor genes such as TP53. This suggests that it may modulate key signaling pathways involved in cell cycle regulation and apoptosis.
Mechanism of Action
The mechanism of action of 3,5-Bis[(4-nitrophenyl)methylidene]-1,1-dioxothian-4-one involves the inhibition of deubiquitinases, specifically ubiquitin-specific peptidase 14 (USP14) and ubiquitin carboxyl-terminal hydrolase L5 (UCHL5). By inhibiting these enzymes, the compound disrupts the ubiquitin-proteasome pathway, leading to the accumulation of polyubiquitinated proteins and subsequent induction of apoptosis in tumor cells .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Substituent Effects on Pharmacological Activity
- Electron-Withdrawing Groups (EWGs): β-AP15’s 4-nitrophenyl groups enhance electrophilicity, promoting covalent interactions with DUBs’ catalytic cysteine residues. This contrasts with analogs like 3,5-bis(4-methoxybenzylidene)-1-methyl-4-piperidone, where methoxy groups reduce reactivity and cytotoxicity due to electron donation .
- Phosphonate Esters: Derivatives such as [3,5-bis(benzylidene)-4-oxo-1-yl]phosphonic acid diethyl ester (4a) exhibit improved solubility and moderate cytotoxicity (IC50 ~1–5 μM in leukemia cells) but lack the specificity of β-AP15 .
Mechanistic and Toxicity Profiles
- β-AP15 vs. VLX1570: VLX1570, a β-AP15 derivative, shows enhanced proteasome inhibitory activity but retains dose-limiting toxicity (e.g., gastrointestinal and hepatic effects), underscoring the challenge of balancing potency and safety .
- However, synthetic complexity limits scalability .
Physicochemical and Pharmacokinetic Comparisons
- Solubility: Phosphonate esters (e.g., 4a) and methoxy-substituted derivatives have higher aqueous solubility than β-AP15, which is poorly soluble (<10 μM in PBS) .
- Metabolic Stability: β-AP15’s nitro groups are susceptible to reductase-mediated metabolism, whereas ethylphenyl or dimethoxy analogs may exhibit longer half-lives .
Biological Activity
3,5-Bis[(4-nitrophenyl)methylidene]-1,1-dioxothian-4-one, also known as Ubiquitin Isopeptidase Inhibitor I or G5, is a synthetic compound notable for its significant biological activities, particularly in the realm of cancer research. This article aims to detail its biological activity, focusing on its mechanism of action, potential therapeutic applications, and relevant case studies.
- Molecular Formula : C19H14N2O7S
- Molar Mass : Approximately 402.39 g/mol
- Appearance : Pale yellow solid
- Solubility : Soluble in dimethyl sulfoxide (DMSO)
This compound primarily functions as an inhibitor of deubiquitinating enzymes (DUBs) . DUBs like Ubiquitin C-terminal hydrolase 5 (UCHL5) and Ubiquitin-Specific Peptidase 14 (USP14) play critical roles in the regulation of protein degradation pathways. By inhibiting these enzymes, the compound promotes the accumulation of polyubiquitinated proteins, which can lead to enhanced apoptosis in cancer cells and cell cycle arrest in various contexts .
Anticancer Properties
Research indicates that this compound exhibits potent anticancer activity:
- Cell Cycle Arrest : In human colon cancer cells (HCT-116), this compound has been shown to induce cell cycle arrest at the G2/M phase. This effect may be attributed to its action on cyclin-dependent kinases and tumor suppressor genes such as TP53.
- Apoptosis Induction : The accumulation of polyubiquitinated proteins due to DUB inhibition can trigger apoptotic pathways, making this compound a candidate for further development in cancer therapies.
Interaction with Cellular Pathways
The compound interacts with several key proteins involved in the ubiquitin-proteasome system. Its dual inhibition mechanism not only targets DUBs but also modulates signaling pathways associated with cell cycle regulation and apoptosis.
Comparative Analysis with Similar Compounds
To illustrate the unique properties of this compound compared to structurally similar compounds, the following table summarizes key features:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 3-Acetyl-1-(4-nitrophenyl)thiosemicarbazone | C11H10N4O3S | Potential antitumor activity |
| 3-(4-Nitrophenyl)-1-(thiazol-2-yl)prop-2-en-1-one | C12H10N2O3S | Known for antimicrobial properties |
| 1-(4-Nitrophenyl)-2-thiourea | C7H8N2O2S | Studied for pharmacological effects |
What distinguishes this compound is its complex structure and its specific inhibitory action on DUBs, which is not commonly found among simpler analogs.
Case Studies and Research Findings
Recent studies have highlighted the potential of this compound in various experimental setups:
- In Vitro Studies : In HCT-116 cells, treatment with this compound resulted in a significant increase in apoptosis markers and cell cycle arrest indicators.
- Mechanistic Insights : A study demonstrated that the compound's inhibition of UCHL5 and USP14 leads to a cascade effect that disrupts normal cellular homeostasis and promotes cell death in cancerous cells.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 3,5-Bis[(4-nitrophenyl)methylidene]-1,1-dioxothian-4-one, and how can reaction yields be optimized?
- The compound can be synthesized via Knoevenagel condensation, analogous to structurally related bis-benzylidene derivatives. For example, phosphonopiperidine analogs are synthesized by reacting aldehydes with active methylene groups under basic conditions, achieving yields of 52–66% . Optimization involves controlling reaction temperature (e.g., 60–80°C), solvent choice (e.g., ethanol or DMF), and stoichiometric ratios of reactants. Purity is enhanced via recrystallization from iPrOH or EtOH .
Q. How should spectroscopic techniques (NMR, MS) be applied to confirm the compound’s structural integrity?
- 1H/13C NMR : Characteristic peaks include aromatic protons (δ 7.8–8.4 ppm for nitrophenyl groups) and olefinic protons (δ ~7.8–8.0 ppm for =CH groups). Phosphonic acid derivatives show distinct splitting patterns for NCH2 groups (δ ~4.5 ppm) .
- Mass Spectrometry (ESI-MS) : Molecular ion peaks (e.g., m/z 344.14 [M−HPO3+H]+ for chlorophenyl analogs) confirm molecular weight. Fragmentation patterns help validate substituent placement .
Q. What in vitro assays are suitable for preliminary cytotoxicity screening of this compound?
- Use MTT or SRB assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC50 values. Parallel apoptosis assays (e.g., caspase-3/9 activation via Western blot) validate mechanistic activity, as seen in related curcumin analogs .
Advanced Research Questions
Q. How can crystallographic data resolve conformational ambiguities in this compound?
- Single-crystal X-ray diffraction refined via SHELX software (e.g., SHELXL for small-molecule refinement) provides precise bond lengths and angles. For example, SHELX analysis of similar pyrazole derivatives confirmed dihedral angles between aromatic rings, critical for understanding π-π interactions .
Q. What strategies mitigate discrepancies in reported bioactivity data across studies?
- Variable Control : Standardize assay conditions (e.g., cell line passage number, serum concentration). For DUB inhibition studies, validate enzymatic activity using recombinant USP/UCH proteins to isolate compound effects .
- Data Normalization : Normalize cytotoxicity data to positive controls (e.g., cisplatin) and account for batch-to-batch compound purity variations via HPLC .
Q. How can computational modeling predict the compound’s interaction with deubiquitinating enzymes (DUBs)?
- Molecular docking (e.g., AutoDock Vina) identifies binding poses in DUB active sites. For example, G5 (this compound) binds to USP7’s catalytic cleft, as shown by hydrogen bonding with Cys223 and hydrophobic interactions with Tyr465 . MD simulations (e.g., GROMACS) assess binding stability over time .
Q. What structural modifications enhance the compound’s potency as a DUB inhibitor?
- SAR Insights : Introduce electron-withdrawing groups (e.g., -NO2 at para positions) to improve electrophilicity for covalent DUB binding. Phosphonic acid derivatives show enhanced solubility for in vivo testing .
- Analog Synthesis : Replace nitrophenyl groups with dichloro or methoxy substituents, as seen in cytotoxic phosphonopiperidines, to modulate logP and bioavailability .
Methodological Notes
- Crystallography : SHELX remains the gold standard for small-molecule refinement, though Phenix is recommended for twinned macromolecular data .
- Contradictions : Bioactivity variability may stem from differing cell permeability or off-target effects; use isoTOP-ABPP to profile DUB engagement comprehensively .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
